Agamanone
Description
Contextualization within Flavanone (B1672756) Chemistry
Agamanone is chemically classified as a flavanone, a subclass of flavonoids characterized by a C6-C3-C6 skeleton. mdpi.com Specifically, it is a 6-O-methylated flavonoid, indicating the presence of a methoxy (B1213986) group at the C6 position of the flavonoid backbone. foodb.ca Its full chemical name is 5,7-dihydroxy-6,5′-dimethoxy-3′,4′-methylenedioxyflavanone. researchgate.net The structure of this compound incorporates several key functional groups, including hydroxyl, methoxy, and methylenedioxy moieties, which contribute to its chemical properties and potential biological activities. foodb.canih.gov
The flavanone core is a common motif in many naturally occurring compounds known for a wide range of biological activities. mdpi.com The specific substitution pattern on this compound's aromatic rings distinguishes it from other flavanones and is a key area of interest for chemists studying structure-activity relationships.
Natural Occurrence and Significance in Agave americana Phytochemistry
This compound is a naturally occurring phytochemical isolated from Agave americana, a plant commonly known as the century plant. researchgate.netresearchgate.net Native to Mexico and the southern United States, Agave americana is a large succulent that has been naturalized in many parts of the world. lucidcentral.orggardenia.netsanbi.org It is recognized for its robust rosettes of large, spiny leaves and a dramatic flowering stalk that emerges late in its life. gardenia.net
The leaves of Agave americana are known to contain a variety of secondary metabolites, including saponins, tannins, phenols, and other flavonoids, which are believed to contribute to the plant's traditional uses. researchgate.netresearchgate.net The isolation of this compound from this plant adds to the complex phytochemical profile of the species. researchgate.net The presence of such complex flavonoids highlights the biosynthetic capabilities of Agave americana and underscores its importance as a source of unique natural products.
Historical Trajectory and Contemporary Relevance in Chemical Biology Research
The first isolation of this compound from Agave americana was reported in the early 1990s. researchgate.net This discovery marked the initial entry of this compound into the scientific literature. Research in chemical biology often focuses on the use of small molecules to probe and understand biological systems. gatech.edukyoto-u.ac.jp Natural products like this compound are of particular interest in this field due to their inherent biological activity and structural diversity.
Contemporary chemical biology research aims to analyze the biosynthesis of bioactive substances and construct systems for their production. riken.jp While specific research on this compound's role in chemical biology is not extensively documented, the broader field provides a framework for how such a compound could be studied. For instance, its unique structure could be used as a scaffold for the synthesis of new chemical probes or as a starting point for developing modulators of specific biological pathways. mpg.de The study of natural products and their synthesis remains a significant area of investigation. mdpi.comnih.govmdpi.comorientjchem.orgnih.gov
Gaps in Current Academic Understanding of this compound
Despite its discovery decades ago, there are significant gaps in the academic understanding of this compound. A review of the available literature reveals that while its structure and natural source have been identified, comprehensive studies on its biological activities and mechanism of action are limited. foodb.ca
Key areas where further research is needed include:
Comprehensive Biological Screening: While the leaves of Agave americana have been studied for various properties, specific and extensive biological testing of isolated this compound is not widely reported.
Biosynthetic Pathway: The enzymatic steps leading to the formation of this compound in Agave americana have not been elucidated. Understanding its biosynthesis could enable the production of this compound through biotechnological methods.
Total Synthesis: A detailed and optimized total synthesis of this compound could provide greater quantities for biological studies and allow for the creation of structural analogs to explore structure-activity relationships.
Pharmacological Potential: There is a lack of in-depth investigation into the pharmacological potential of this compound.
These gaps represent fertile ground for future research, offering opportunities for chemists and biologists to further explore the potential of this unique flavanone.
Structure
3D Structure
Properties
CAS No. |
143381-59-3 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
OPMVFPLFBRWXER-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
Appearance |
Solid powder |
melting_point |
237 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Agamanone; |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies of Agamanone
Optimized Extraction Protocols from Botanical Sources
The isolation of Agamanone begins with the extraction of plant material from Agave americana. Research indicates that various extraction methods can be employed for compounds found in Agave species, including the use of solvents such as methanol (B129727) or water. For instance, studies on Agave americana have utilized methanol for the extraction of phenolic compounds from dried leaves. scispace.comscielo.org.mx Aqueous extraction of dried plant material has also been reported to yield significant amounts of extract. researchgate.net Optimization of extraction protocols is crucial to maximize the yield of the target compound while minimizing the co-extraction of interfering substances. This often involves exploring different solvents, temperatures, extraction times, and solvent-to-material ratios. The initial isolation of this compound by Parmar et al. in 1992 from Agave americana marked a significant step in the study of this compound. scispace.comresearchgate.netresearchgate.net
Chromatographic Fractionation and Purification Techniques
Following the initial extraction, a crude extract containing this compound is obtained. This extract is a complex mixture of various plant metabolites, necessitating further fractionation and purification to isolate this compound in a pure form. Chromatographic techniques are indispensable for this purpose. nih.govyoutube.com Common methods employed in the purification of natural products like flavonoids include column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC). These techniques separate compounds based on differences in their polarity, size, or affinity to a stationary phase. nih.govyoutube.comgbiosciences.com By carefully selecting the stationary phase and mobile phase, researchers can effectively separate this compound from other co-extracted compounds, leading to increasingly pure fractions. Multiple rounds of chromatography, often using different separation principles, may be required to achieve the high purity necessary for detailed structural elucidation by spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Assignment
HR-NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the arrangement of atoms and their connectivity. numberanalytics.comscielo.org.zaethz.chnih.govrsc.org For a complex flavanone (B1672756) like this compound (C18H16O8), NMR is essential for assigning the positions of hydrogen and carbon atoms and determining the bonding network. nih.govlipidmaps.orguni.lu Analysis of one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provides initial insights into the types of protons and carbons present and their chemical environments. However, for complex structures, two-dimensional (2D) NMR techniques are indispensable for establishing correlations between different nuclei. ethz.chprinceton.eduresearchgate.netlibretexts.orgemerypharma.comharvard.edu
Two-Dimensional NMR Applications (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide through-bond or through-space correlation information crucial for piecing together the molecular structure. ethz.chprinceton.eduharvard.edu
COSY (COrrelated SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edulibretexts.orgemerypharma.comharvard.edu COSY spectra help in identifying coupled spin systems within the molecule. princeton.edulibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduresearchgate.netlibretexts.orgemerypharma.com HSQC is vital for assigning proton signals to their corresponding carbons. princeton.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Coherence): This heteronuclear 2D NMR experiment reveals correlations between protons and carbons that are separated by two to four (or occasionally five) bonds. princeton.eduresearchgate.netlibretexts.orgemerypharma.com HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and for linking different spin systems. princeton.eduemerypharma.com
NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR experiment provides information about the spatial proximity of protons (through-space correlations) based on the Nuclear Overhauser Effect. ethz.chprinceton.eduresearchgate.netlibretexts.orgharvard.edu NOESY correlations are valuable for determining the relative stereochemistry and conformation of the molecule. ethz.chprinceton.edu
By combining the information from these 2D NMR experiments with 1D NMR data, researchers can build a comprehensive picture of the molecular structure of this compound.
Solid-State NMR for Conformation and Packing Analysis
While solution-state NMR is typically used for structural elucidation of molecules in dissolved form, solid-state NMR (SS-NMR) can provide valuable information about the conformation and packing of molecules in the solid state. wikipedia.orgnih.govnih.govmdpi.com SS-NMR is particularly useful for compounds that are difficult to dissolve or for understanding the structural arrangement in crystalline or amorphous solid forms. nih.govmdpi.com Techniques like Magic Angle Spinning (MAS) are routinely used in SS-NMR to improve spectral resolution by averaging out orientation-dependent interactions. wikipedia.orgnih.govresearchgate.net Although specific SS-NMR data for this compound are not detailed in the provided sources, this technique could potentially be applied to study its solid-state properties, complementing the solution-state structural analysis.
Advanced Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structural features through fragmentation analysis. amrutpharm.co.insavemyexams.comwikipedia.orggentechscientific.com For this compound, MS would be used to confirm its molecular formula, C18H16O8, which corresponds to a monoisotopic mass of 360.08451746 Da. nih.govlipidmaps.orguni.lu The molecular ion peak in the mass spectrum provides the molecular weight of the intact molecule. amrutpharm.co.insavemyexams.comlibretexts.org
Tandem Mass Spectrometry (MS/MS) for Substructural Characterization
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. wikipedia.orgmsaltd.co.ukeag.comnationalmaglab.org This technique is invaluable for obtaining structural information by fragmenting selected ions (precursor ions) and analyzing the resulting fragment ions (product ions). wikipedia.orgwikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used as a "chemical fingerprint" for identification and to deduce the presence of specific substructures. amrutpharm.co.insavemyexams.comwikipedia.orggentechscientific.com In MS/MS, a precursor ion with a specific mass-to-charge ratio (m/z) is selected in the first mass analyzer, then subjected to fragmentation (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed in the second mass analyzer. wikipedia.orgeag.comnationalmaglab.org This process allows for the detailed study of fragmentation pathways, providing crucial evidence for the arrangement of atoms and functional groups within the this compound molecule. amrutpharm.co.insavemyexams.comwikipedia.orggentechscientific.com
High-Resolution Accurate Mass (HRAM) Spectrometry
High-Resolution Accurate Mass (HRAM) Spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound azolifesciences.comresearchgate.net. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy and resolving power, HRAM-MS can provide a highly confident empirical formula for a molecule researchgate.netthermofisher.com. This is particularly crucial in natural product structure elucidation, where novel compounds with unknown formulas are frequently encountered. The high resolving power of HRAM instruments, such as Orbitrap analyzers which can reach resolutions of up to 500,000, allows for the separation of ions with very similar masses, minimizing ambiguity in elemental composition assignment thermofisher.com.
For this compound (C₁₈H₁₆O₈), HRAM-MS would be used to confirm its molecular formula by accurately measuring the mass of the protonated or other adduct ions. The theoretical monoisotopic mass for C₁₈H₁₆O₈ is 360.0845 Da uni.lu. Experimental HRAM data would aim to match this theoretical mass within a very low mass error (typically < 5 ppm) to confirm the elemental composition.
HRAM-MS can also provide predicted collision cross-section (CCS) values for different adducts, which can be used in conjunction with m/z data for compound identification and characterization, especially in complex mixtures analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) uni.lu.
| Adduct | Predicted m/z | Predicted CCS (Ų) uni.lu |
|---|---|---|
| [M+H]⁺ | 361.09178 | 178.6 |
| [M+Na]⁺ | 383.07372 | 191.5 |
| [M+NH₄]⁺ | 378.11832 | 184.7 |
| [M+K]⁺ | 399.04766 | 189.9 |
| [M-H]⁻ | 359.07722 | 184.7 |
| [M+Na-2H]⁻ | 381.05917 | 179.5 |
| [M]⁺ | 360.08395 | 182.1 |
| [M]⁻ | 360.08505 | 182.1 |
Note: The above table presents predicted HRAM data for this compound adducts based on computational analysis uni.lu. Specific experimental HRAM data for this compound was not found in the consulted sources.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For a chiral molecule like this compound, which possesses a chiral center at the C-2 position of the flavanone core, X-ray crystallography can also be used to determine the absolute configuration, provided that the crystal diffracts sufficiently and either contains heavy atoms or anomalous dispersion techniques are applied wikipedia.orgsci-hub.se. This provides unambiguous information about the stereochemistry, which is crucial for understanding the molecule's biological activity and properties.
Growing high-quality single crystals of the compound is a prerequisite for X-ray crystallography wikipedia.org. Once a suitable crystal is obtained, diffraction data is collected and processed to solve the structure. The resulting electron density map allows for the building and refinement of the molecular model.
Note: Specific experimental X-ray crystallographic data, such as crystal system, space group, unit cell dimensions, or detailed bond lengths and angles for this compound, were not found in the consulted sources.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a valuable technique for assigning the absolute configuration and studying the conformation of chiral molecules in solution beilstein-journals.orgcas.czscielo.brsemanticscholar.org. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, producing a spectrum with positive and negative Cotton effects at wavelengths corresponding to electronic transitions of the molecule's chromophores beilstein-journals.orgsemanticscholar.org.
For this compound, the flavanone core and the benzodioxole moiety are significant chromophores that absorb in the UV-Vis range scielo.br. The presence of the chiral center at C-2 induces a characteristic ECD spectrum whose features (sign, amplitude, and wavelength of Cotton effects) are directly related to the absolute configuration and conformation of the molecule beilstein-journals.orgscielo.brsemanticscholar.org.
Experimental ECD spectra are often compared with computationally predicted spectra for different possible stereoisomers and conformers to definitively assign the absolute configuration scielo.brsemanticscholar.orgmdpi.com. This combined experimental and computational approach is a powerful tool for stereochemical determination, especially when crystallography is not feasible or when studying the molecule's behavior in solution.
Note: Specific experimental ECD spectral data (e.g., Cotton effect wavelengths and Δε values) or associated computational studies for this compound were not found in the consulted sources.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information about the functional groups present in a molecule and can offer insights into its conformation stellarnet.usgatewayanalytical.comspectroscopyonline.comasianpubs.orgresearchgate.net. These techniques measure the vibrations of molecular bonds, which are unique to specific functional groups and their local chemical environment.
FT-IR spectroscopy measures the absorption of infrared light by a sample, with absorption occurring when a molecular vibration causes a change in the molecule's dipole moment gatewayanalytical.com. Characteristic absorption bands in the IR spectrum correspond to stretching and bending vibrations of different bonds (e.g., O-H, C=O, C-H, C-C).
Raman spectroscopy, on the other hand, measures the inelastic scattering of light, with scattering occurring when a molecular vibration causes a change in the molecule's polarizability gatewayanalytical.com. Raman is particularly sensitive to vibrations of nonpolar bonds and symmetric functional groups.
Combining FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes spectroscopyonline.com. For this compound, these techniques would be used to identify key functional groups such as hydroxyl groups, carbonyls (from the flavanone ketone), methoxy (B1213986) groups, and the characteristic vibrations of the aromatic rings and the benzodioxole system. Analysis of the specific frequencies and intensities of these vibrational bands can help confirm the presence of these groups and may provide information about the molecule's conformation and hydrogen bonding interactions.
Chemical Synthesis and Derivatization of Agamanone and Analogues
Biomimetic and Chemoenzymatic Total Synthesis Strategies
Biomimetic synthesis endeavors to replicate nature's synthetic pathways in a laboratory setting. For flavonoids like Agamanone, this often involves mimicking the cyclization of a chalcone (B49325) precursor. scispace.com The biosynthesis of flavanones proceeds via the enzyme-catalyzed cyclization of a chalcone. A biomimetic approach could involve a base- or acid-catalyzed intramolecular Michael addition of a 2'-hydroxychalcone. researchgate.net
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. researchgate.net For this compound, a potential chemoenzymatic route could involve the enzymatic reduction of a precursor to set the stereochemistry at a specific carbon, followed by chemical modifications to complete the synthesis. mdpi.comnih.gov For instance, a prochiral flavanone (B1672756) could be stereoselectively reduced using a reductase enzyme to yield a chiral flavan-4-ol, which can then be further manipulated chemically. mdpi.com While specific chemoenzymatic total syntheses of this compound are not reported, the synthesis of various chiral flavonoids has been successfully achieved using this approach, highlighting its potential. nih.gov
A plausible chemoenzymatic approach to a key intermediate for this compound could involve the following conceptual steps:
Enzymatic Resolution : A racemic mixture of a suitable flavanone precursor could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. jst.go.jp
Stereoselective Reduction : The use of yeast or isolated reductase enzymes can stereoselectively reduce the carbonyl group of a flavanone to a hydroxyl group, controlling the stereochemistry at C4. mdpi.com
These enzymatic steps would provide chiral building blocks that can be further elaborated through chemical reactions to yield enantiomerically pure this compound analogues.
Semisynthesis from Precursors and Related Flavanoids
Semisynthesis offers a more practical and often higher-yielding approach to obtaining flavanones like this compound by utilizing abundant, structurally related natural products as starting materials. Common precursors for flavonoid semisynthesis include naringenin (B18129) and hesperidin (B1673128), which are readily available from citrus sources. researchgate.nete-lactancia.org
A hypothetical semisynthetic route to this compound from hesperetin (B1673127) (the aglycone of hesperidin) could involve:
Hydrolysis : The glycosidic bond of hesperidin is cleaved to yield hesperetin. researchgate.net
Selective Methylation : The hydroxyl groups on the A-ring of hesperetin would need to be selectively methylated to produce the 5,7-dimethoxy pattern of this compound. This can be a challenging step requiring careful selection of protecting groups and methylation reagents.
B-ring Modification : The substitution pattern of the B-ring of hesperetin would then be modified to match that of this compound.
The following table outlines a conceptual semisynthetic pathway from hesperidin:
| Step | Reaction | Reagents and Conditions (Illustrative) | Product |
| 1 | Glycoside Hydrolysis | Acid (e.g., H2SO4) or enzymatic (e.g., Naringinase) hydrolysis. researchgate.net | Hesperetin |
| 2 | Selective Protection of B-ring hydroxyls | Protection with a suitable group (e.g., benzyl) to prevent their methylation. | Protected Hesperetin |
| 3 | A-ring Methylation | Methylating agent (e.g., dimethyl sulfate) and a base. | 5,7-di-O-methyl protected Hesperetin |
| 4 | Deprotection of B-ring hydroxyls | Catalytic hydrogenation (e.g., H2/Pd/C) to remove benzyl (B1604629) groups. | 5,7-di-O-methylhesperetin |
| 5 | Further B-ring modification | Specific reactions to achieve the this compound substitution pattern. | This compound |
Design and Synthesis of Structure-Activity Relationship (SAR) Probes
The synthesis of this compound analogues is crucial for understanding its structure-activity relationships (SAR). oncodesign-services.com This involves systematically modifying different parts of the molecule and evaluating the impact on its biological activity.
The A- and B-rings of flavonoids are key targets for modification to probe their interaction with biological targets. Synthetic strategies for flavanones generally allow for wide variability in the substitution patterns of these rings. researchgate.net
The primary method for constructing the flavanone scaffold is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) (for the A-ring) with a substituted benzaldehyde (B42025) (for the B-ring) to form a chalcone, which then undergoes cyclization. researchgate.net
A-Ring Modifications : To synthesize analogues with different A-ring substituents, one would start with variously substituted 2'-hydroxyacetophenones. For example, to explore the importance of the methoxy (B1213986) groups in this compound, analogues with hydroxyl, ethoxy, or other ether groups at positions 5 and 7 could be synthesized.
B-Ring Modifications : The substituents on the B-ring are determined by the choice of benzaldehyde. A library of this compound analogues can be created by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with a variety of substituted benzaldehydes. mdpi.com
The following table illustrates the synthesis of hypothetical this compound analogues with modified B-rings:
| Starting Benzaldehyde | Resulting B-ring Substitution | Analogue Name (Hypothetical) |
| 4-Hydroxybenzaldehyde | 4'-Hydroxy | 4'-Hydroxy-5,7-dimethoxyflavanone |
| 3,4-Dihydroxybenzaldehyde | 3',4'-Dihydroxy | 3',4'-Dihydroxy-5,7-dimethoxyflavanone |
| 4-Chlorobenzaldehyde | 4'-Chloro | 4'-Chloro-5,7-dimethoxyflavanone |
| 4-Nitrobenzaldehyde | 4'-Nitro | 4'-Nitro-5,7-dimethoxyflavanone |
The stereochemistry at the C-2 and C-3 positions of the flavanone core is critical for biological activity. This compound has two chiral centers, leading to four possible stereoisomers. The synthesis of stereochemically pure isomers is essential for SAR studies.
Stereoselective synthesis of flavanones can be achieved through several methods:
Asymmetric Cyclization : Chiral catalysts, such as quinine-derived thiourea (B124793) compounds, can be used to catalyze the intramolecular conjugate addition of chalcones to produce enantiomerically enriched flavanones. mdpi.com
Asymmetric Dihydroxylation : The Sharpless asymmetric dihydroxylation of a 1,3-diarylpropene intermediate, followed by cyclization, can yield enantiomerically pure flavan-3-ols, which are related to 3-hydroxyflavanones. nih.gov
Enzymatic Resolution : Lipases can be used for the kinetic resolution of racemic flavan-4-ols or their acetates, providing access to enantiomerically pure trans- and cis-isomers. mdpi.comjst.go.jp
The stereochemical outcome (2,3-cis or 2,3-trans) can often be controlled by the choice of reducing agent in the reduction of a 3-hydroxyflavanone precursor or by the reaction conditions during cyclization. researchgate.net
Flavonoids exist in nature as both aglycones (without a sugar moiety) and glycosides. The synthesis of both forms is important for SAR studies, as glycosylation can significantly impact a compound's solubility, bioavailability, and biological activity.
Synthesis of Aglycones : The synthesis of flavanone aglycones, such as this compound itself, is typically achieved through the Claisen-Schmidt condensation route as previously described. researchgate.net
Synthesis of Glycosides : Glycosylated forms of this compound can be synthesized from the aglycone. This involves the selective activation of a sugar donor and its coupling to a hydroxyl group on the flavanone scaffold. Enzymatic methods using glycosidases or glycosyltransferases offer a highly selective means of glycosylation. researchgate.netnih.gov Retaining glycosidases can be used to transfer a sugar moiety from a donor to the flavonoid aglycone. researchgate.net Chemical glycosylation methods, while often less selective, are also widely used. nih.gov
The enzymatic deglycosylation of natural flavonoid glycosides is also a common method to obtain the corresponding aglycones. nih.govacs.org For example, naringinase, which contains α-L-rhamnosidase and β-D-glucosidase activities, can hydrolyze flavonoid rutinosides to their aglycones. nih.gov
Stereochemical Variations at C-2 and C-3
Development of Novel Synthetic Methodologies for this compound Scaffolds
Research into novel synthetic methodologies for flavonoid scaffolds is ongoing, with a focus on improving efficiency, selectivity, and sustainability. mdpi.compreprints.org
Organocatalysis : The use of small organic molecules as catalysts for the asymmetric synthesis of flavanones is a growing area. mdpi.com These methods avoid the use of potentially toxic and expensive metal catalysts.
Flow Chemistry : Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity in the synthesis of flavanone intermediates.
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the Claisen-Schmidt condensation and subsequent cyclization, reducing reaction times from hours to minutes. nih.gov
Fused-Ring Systems : Novel strategies are being developed to synthesize flavonoids with fused-ring systems, which can lead to compounds with unique biological activities. rsc.org
These advanced synthetic methods, while not yet specifically applied to this compound, represent the forefront of flavonoid synthesis and could be adapted for the efficient and diverse production of this compound analogues for further research.
Research on Solid-Phase and Combinatorial Synthesis of this compound Remains Undocumented in Public Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the solid-phase or combinatorial synthesis of the chemical compound this compound have been found. This compound, identified as the flavanone 5,7-dihydroxy-6,5'-dimethoxy-3',4'-methylenedioxyflavanone, has been isolated from the plant Agave americana. However, the existing body of research focuses on its natural origin and biological properties rather than its synthetic production via modern library-generating techniques.
Solid-phase synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of chemical compounds. These approaches are particularly valuable in drug discovery and materials science for identifying molecules with desired properties. The general principles of these techniques have been widely applied to the synthesis of various classes of natural products, including flavonoids, the broader chemical family to which this compound belongs.
Methodologies for the solid-phase synthesis of flavonoid and flavanone libraries are established. These typically involve anchoring a suitable precursor molecule to a solid support (resin), followed by a series of chemical reactions to build the flavonoid scaffold and introduce diversity at various positions on the molecule. After the synthesis is complete, the final products are cleaved from the resin. Similarly, combinatorial approaches, both in solid and solution phase, have been employed to create diverse flavonoid libraries by systematically combining different building blocks.
While these general methods for flavanone library synthesis exist and are documented, their specific application to the synthesis of this compound or the creation of an "this compound library" has not been reported in the available scientific literature. Research in this specific area may be proprietary and not publicly disclosed, or it may not have been undertaken to date.
Therefore, it is not possible to provide an article on the "Solid-Phase and Combinatorial Synthesis Approaches for this compound Libraries" as requested, due to the absence of specific research findings on this topic.
Biosynthetic Pathways and Enzymology of Agamanone
Elucidation of Precursor Incorporation and Metabolic Flux
The biosynthesis of flavonoids, including agamanone, begins with precursors from primary metabolism. The A-ring of the flavanone (B1672756) structure is derived from the polyketide pathway, while the B-ring and the three-carbon bridge originate from the phenylpropanoid pathway. nih.gov
Phenylalanine as the Primary Precursor: The journey starts with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Phenylalanine is first converted to cinnamic acid in a reaction catalyzed by phenylalanine ammonia-lyase (PAL). jmb.or.krkoreascience.kr
Formation of p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its thioester form, p-coumaroyl-CoA, by the enzyme 4-coumaroyl-CoA ligase (4CL). researchgate.net This molecule serves as the starter unit for the synthesis of the flavonoid backbone.
Malonyl-CoA as the Extender Unit: The A-ring is constructed through the sequential condensation of three molecules of malonyl-CoA, an activated dicarboxylic acid derived from acetyl-CoA, with the p-coumaroyl-CoA starter molecule. nih.govmdpi.com
While direct metabolic flux analysis using isotopic labeling has not been specifically reported for this compound in Agave americana, the established principles of flavonoid biosynthesis strongly support this precursor incorporation pattern. The metabolic flux through this pathway can be influenced by various developmental and environmental signals, which regulate the expression of key biosynthetic genes. wikipedia.orgnih.gov The specific methoxy (B1213986) and methylenedioxy groups on the this compound structure are added by subsequent modification reactions, likely involving S-adenosyl methionine (SAM) as a methyl donor, catalyzed by O-methyltransferases (OMTs) and cytochrome P450-dependent enzymes.
Table 1: Precursors for this compound Biosynthesis
| Precursor Molecule | Originating Pathway | Contribution to this compound Structure |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Precursor to the B-ring and C3 bridge |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Starter molecule (B-ring and C3 bridge) |
| Malonyl-CoA | Fatty Acid Synthesis | Three extender units for the A-ring |
Characterization of Key Enzymes in the Flavanone Biosynthetic Pathway
The formation of the flavanone core is orchestrated by a set of well-defined enzymes. Although these enzymes have not been isolated and characterized from Agave americana specifically for this compound synthesis, their mechanisms are highly conserved across the plant kingdom. researchgate.net
Chalcone (B49325) Synthase (CHS): CHS is the gatekeeper enzyme of flavonoid biosynthesis, catalyzing the first committed step. nih.govwikipedia.org It is a type III polyketide synthase that functions as a homodimer. nih.gov The reaction mechanism involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The process begins with the transfer of the coumaroyl group to a conserved cysteine residue in the active site. This is followed by three successive decarboxylative condensation reactions with malonyl-CoA, extending the polyketide chain. Finally, the enzyme catalyzes a Claisen-type cyclization reaction to form the aromatic A-ring, releasing the product as a naringenin (B18129) chalcone. nih.govmdpi.com
Chalcone Isomerase (CHI): The open-chain chalcone produced by CHS is unstable and can cyclize non-enzymatically. However, Chalcone Isomerase (CHI) catalyzes the rapid and stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone. nih.govmdpi.com This reaction forms the heterocyclic C-ring that defines the flavanone class. The presence of CHI increases the reaction rate by a factor of 10^7, ensuring efficient flux into the flavonoid pathway and preventing the formation of incorrect stereoisomers. mdpi.com
Flavanone 3-Hydroxylase (F3H): F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a crucial role in the diversification of flavonoids. nih.govmdpi.com It catalyzes the stereospecific hydroxylation of flavanones (like naringenin) at the C-3 position of the C-ring to produce dihydroflavonols. nih.govfrontiersin.org These dihydroflavonols are key intermediates, serving as precursors for major flavonoid classes such as flavonols and anthocyanins. nih.gov The presence and activity of F3H can significantly influence the final profile of flavonoids in a plant tissue. mdpi.com
Related Modifying Enzymes: The unique structure of this compound (5,7-dihydroxy-6,5′-dimethoxy-3′,4′-methylenedioxyflavanone) points to the activity of several downstream modifying enzymes acting on a flavanone or dihydroflavonol intermediate. researchgate.netresearchgate.net These would include:
O-Methyltransferases (OMTs): Responsible for adding the two methoxy groups at the C-6 and C-5′ positions.
Cytochrome P450-dependent monooxygenases: A specific type of P450 enzyme is required to form the methylenedioxy bridge on the B-ring from adjacent hydroxyl groups.
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Mechanisms
Genetic Regulation of this compound Biosynthesis in Agave americana
The biosynthesis of flavonoids is tightly regulated at the transcriptional level. While the specific regulatory network for this compound in A. americana has not been elucidated, it is expected to follow the conserved model involving a complex of transcription factors. nih.gov In many plants, the expression of flavonoid structural genes like CHS, CHI, and F3H is controlled by the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.gov
These regulatory proteins integrate developmental cues and environmental signals, such as light, UV radiation, and pathogen attack, to modulate flavonoid production. wikipedia.org The species-specific accumulation of this compound in A. americana is likely determined by the precise expression patterns of not only the core biosynthetic genes but also the genes encoding the specific tailoring enzymes (e.g., OMTs and P450s) responsible for its unique decoration.
Metabolic Engineering Strategies for Enhanced this compound Production in Heterologous Systems
Metabolic engineering offers a promising platform for the production of high-value plant secondary metabolites in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. youtube.comnih.govnih.gov Although no studies have reported the heterologous production of this compound, a potential strategy can be outlined based on established techniques.
The process would involve:
Pathway Reconstruction: Introducing the genes for the core flavonoid pathway (PAL, C4H, 4CL, CHS, CHI) from a plant source into the microbial host to enable the synthesis of the naringenin flavanone precursor.
Identification and Transfer of Tailoring Enzymes: Identifying and cloning the specific genes from A. americana that encode the O-methyltransferases and the cytochrome P450 enzyme responsible for forming the methoxy and methylenedioxy groups of this compound. This is the most challenging step, as these genes are often uncharacterized.
Optimization of Flux: Enhancing the production of precursors like L-phenylalanine and malonyl-CoA in the host organism and optimizing the expression levels of the introduced biosynthetic genes to maximize the yield of this compound and minimize the accumulation of unwanted intermediates. nih.gov
Table 2: Potential Genes for Metabolic Engineering of this compound
| Enzyme | Gene Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates Cinnamic Acid |
| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Synthesizes Naringenin Chalcone |
| Chalcone Isomerase | CHI | Cyclizes Chalcone to Flavanone |
| O-Methyltransferase 1 | OMT1 | Adds methoxy group at C-6 position |
| O-Methyltransferase 2 | OMT2 | Adds methoxy group at C-5' position |
Comparative Biosynthetic Analyses Across Agave Species
Phytochemical studies indicate that the profiles of phenolic compounds, especially flavonoids, can vary significantly among different Agave species. scielo.org.mx this compound has been specifically isolated from Agave americana. researchgate.netresearchgate.netscielo.org.mx Comparative analyses of the foliar phenol (B47542) profiles of various Agave species, such as A. victoriae-reginae, A. lechuguilla, and A. striata, reveal species-specific patterns in the accumulation of different flavonoid classes like flavonols, flavones, and dihydroflavonoids. scielo.org.mx
For instance, some species may show a predominance of flavonol glycosides, while others accumulate different types of flavonoids. scielo.org.mx This variation suggests differences in the genetic regulation and enzymatic machinery of the flavonoid pathway among these species. The apparent absence of this compound in other analyzed Agave species points to a species-specific expression or evolution of the particular downstream modifying enzymes (OMTs and P450s) required for its synthesis in A. americana. These genetic differences likely command a unique, species-specific sequence of biosynthetic steps that results in the formation of this compound. scielo.org.mx
Molecular and Biochemical Mechanistic Studies of Agamanone
Investigation of Molecular Target Interactions
Molecular target interaction studies aim to identify the specific proteins or other biomolecules that Agamanone binds to or otherwise affects. These investigations provide insights into the primary sites of action for the compound within a biological system.
Receptor Binding Kinetics and Thermodynamics
Receptor binding kinetics and thermodynamics describe the rate and strength of the interaction between this compound and its target receptors. Kinetic studies measure the association (on-rate) and dissociation (off-rate) constants, while thermodynamic studies assess the energy changes associated with binding, including enthalpy and entropy contributions. These parameters are fundamental to understanding the specificity and duration of this compound's effects. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed in these studies to quantify binding events and determine thermodynamic parameters like dissociation constants (Kd), changes in enthalpy (ΔH°), and changes in entropy (ΔS°). unl.edunih.govharvard.eduwikipedia.org The binding constant (Kb), a specific type of equilibrium constant, is associated with the binding and unbinding of receptor and ligand molecules. wikipedia.org The higher the binding constant Kb, the more negative the standard free energy of binding (ΔG°), indicating a more stable complex and higher binding affinity. mdpi.com ΔG° is related to enthalpy (ΔH) and entropy (ΔS) changes by the equation ΔG° = ΔH - TΔS, where T is the temperature in Kelvin. mdpi.com
While general principles of receptor-ligand binding kinetics and thermodynamics are well-established unl.edunih.govharvard.eduwikipedia.orgmdpi.com, specific data pertaining to this compound's interaction with identified receptors would require dedicated experimental studies. Such studies would involve incubating varying concentrations of this compound with its putative receptor and measuring the binding response over time and under different temperature conditions. Analysis of the resulting data would yield the kinetic and thermodynamic parameters characterizing the interaction.
Enzyme Kinetic Studies (e.g., inhibition, activation)
Enzyme kinetic studies investigate how this compound affects the rate of enzyme-catalyzed reactions. This can involve determining if this compound acts as an enzyme inhibitor, reducing enzyme activity, or an activator, increasing it. These studies help to identify enzymes that are modulated by this compound and characterize the nature of the interaction (e.g., competitive, non-competitive, uncompetitive inhibition). washington.edupharmaguideline.comnih.govmgcub.ac.inmlsu.ac.in Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions and how these rates change in response to variations in experimental parameters like substrate or enzyme concentration. mgcub.ac.in Reversible inhibitors reduce enzyme activity by binding to the enzyme and preventing catalysis, and standard equilibrium binding concepts apply to their interaction with enzymes. washington.edu The binding constant for an inhibitor is referred to as a KI, which is a dissociation constant for the enzyme-inhibitor pair. washington.edu Competitive inhibitors bind to the enzyme's active site, competing with the substrate. washington.edu Non-competitive inhibitors can bind to the enzyme at a site other than the active site, and both the inhibitor and substrate can be bound simultaneously. washington.edu
Specific enzyme kinetic data for this compound would involve experiments measuring enzyme activity in the presence of varying concentrations of this compound and substrate. Analysis using models like Michaelis-Menten kinetics can reveal parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition or activation constants (Ki or Ka). mgcub.ac.in These studies are crucial for understanding how this compound might disrupt or enhance metabolic pathways.
Protein-Ligand Interaction Mapping
Protein-ligand interaction mapping provides detailed information about the specific amino acid residues in a protein that interact with a ligand like this compound, as well as the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions). github.comcam.ac.uknih.gov This can be achieved through various experimental and computational techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, computational docking studies, and mass spectrometry-based methods like Hydrogen/Deuterium Exchange-Mass Spectrometry (HDX-MS). github.comcam.ac.uknih.govnih.gov These methods help visualize and characterize the binding interface at an atomic level, providing structural insights into the molecular recognition process. github.comcam.ac.ukchemcomp.com Computational methods, such as molecular docking, can predict the binding mode and affinity of a ligand for a protein receptor. mdpi.compjps.pk
Detailed protein-ligand interaction mapping for this compound would involve determining the three-dimensional structure of this compound in complex with its target protein. This structural information, combined with computational analysis, can reveal the key interactions driving binding and provide a basis for structure-activity relationship studies. mlsu.ac.in
Elucidation of Intracellular Signaling Pathway Modulation
Beyond direct target interaction, this compound's effects can be mediated through the modulation of intracellular signaling pathways. These pathways are complex networks of protein interactions and biochemical events that transmit signals from the cell surface or within the cell to ultimately influence cellular responses like gene expression. wikipedia.orgnih.govwalshmedicalmedia.com
Effects on Kinase Cascades and Phosphorylation Events
Kinase cascades are a series of protein kinases that sequentially phosphorylate and activate one another, amplifying a signal within the cell. wikipedia.orgresearchgate.netpsu.edufrontiersin.orgnih.gov Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a common mechanism for regulating protein activity and function. pharmaguideline.comwikipedia.org this compound could potentially modulate these cascades by directly inhibiting or activating specific kinases, or by affecting upstream or downstream components of the pathway. pharmaguideline.com The mitogen-activated protein kinase (MAPK) cascade is a well-known example of a phosphorylation cascade involved in transmitting extracellular signals into cells. wikipedia.orgresearchgate.netpsu.edufrontiersin.orgnih.gov
Investigating this compound's effects on kinase cascades would involve experiments such as Western blotting to measure the phosphorylation status of key kinases and their substrates in the presence and absence of this compound. Kinase activity assays could also be used to directly measure the effect of this compound on the catalytic activity of specific kinases.
Transcription Factor Regulation and Gene Expression Profiling
Transcription factors are proteins that bind to specific DNA sequences to regulate the transcription of genes into RNA, thereby controlling gene expression. savemyexams.comyoutube.comkhanacademy.orgelifesciences.orgnih.gov Modulation of transcription factor activity by this compound can lead to widespread changes in gene expression, ultimately affecting cellular phenotype. This compound could influence transcription factors through various mechanisms, including altering their phosphorylation status, affecting their cellular localization, or modulating their interaction with DNA or co-regulatory proteins. researchgate.netsavemyexams.comyoutube.comkhanacademy.orgelifesciences.orgnih.gov
Gene expression profiling, using techniques like RNA sequencing or microarrays, can provide a global view of the genes whose expression is altered by this compound treatment. nih.gov Further studies can then focus on identifying the specific transcription factors responsible for these changes and the mechanisms by which this compound affects their activity. savemyexams.comyoutube.comkhanacademy.orgelifesciences.orgnih.gov For example, transcription factors can be activated through signaling pathways. savemyexams.com They can bind to promoter regions of genes to either allow or prevent transcription. savemyexams.com
Membrane Interaction Dynamics and Cellular Uptake Mechanisms
The interaction of small molecules like this compound with biological membranes and their subsequent cellular uptake are complex processes influenced by various physicochemical properties, including lipophilicity, charge, size, and the presence of hydrogen bond donors and acceptors nih.govbioorganic-chemistry.com. This compound's computed properties, such as its XLogP of 2.55, topological polar surface area of 109.89 Ų, 2 hydrogen bond donors, and 8 hydrogen bond acceptors, provide some indication of its potential membrane interaction characteristics lipidmaps.org.
General mechanisms for cellular uptake of small molecules and natural products include passive diffusion across the lipid bilayer, and various forms of active transport or endocytosis, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis nih.govnih.govresearchgate.net. Passive diffusion is typically favored by more lipophilic molecules, while charged or larger molecules often rely on transport proteins or endocytotic pathways nih.govbioorganic-chemistry.com.
However, specific research detailing the membrane interaction dynamics or the precise cellular uptake mechanisms of this compound has not been identified in the literature surveyed. Therefore, while general principles of small molecule and flavonoid cellular uptake can be considered, the specific pathways and dynamics for this compound remain to be elucidated through dedicated experimental studies.
Mechanistic Basis of Antioxidant Action at the Molecular Level
This compound has been reported to possess antioxidant activity researchgate.nethec.gov.pk. As a flavanone (B1672756) and a member of the flavonoid family, its antioxidant properties likely stem from molecular mechanisms common to many polyphenolic compounds frontiersin.orgintec.edu.domdpi.commdpi.com. The antioxidant action of flavonoids is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelate metal ions, and modulate the activity and expression of antioxidant enzymes and signaling pathways frontiersin.orgintec.edu.domdpi.com.
Key molecular mechanisms of flavonoid antioxidant action include:
Free Radical Scavenging: Flavonoids can donate hydrogen atoms or electrons to free radicals, thereby stabilizing them and breaking the chain reaction of oxidative damage frontiersin.orgintec.edu.do. The presence of hydroxyl groups, particularly in specific positions on the flavonoid structure, contributes significantly to this radical-scavenging capacity frontiersin.orgmdpi.com.
Metal Chelation: Flavonoids can chelate metal ions, such as iron and copper, which are involved in the generation of highly reactive free radicals through Fenton-type reactions intec.edu.domdpi.com. By binding to these metal ions, flavonoids can reduce their catalytic activity in radical production mdpi.com.
Modulation of Antioxidant Enzymes: Flavonoids can influence the activity and expression of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) intec.edu.do. They can upregulate the production of these enzymes, which are crucial for detoxifying ROS intec.edu.do.
Activation of Signaling Pathways: Some flavonoids can activate cellular signaling pathways involved in antioxidant defense, such as the Keap1-Nrf2-ARE pathway intec.edu.donih.gov. Activation of this pathway leads to the transcription of genes encoding various antioxidant and detoxifying enzymes intec.edu.donih.gov.
Given that this compound is a flavanone with reported antioxidant activity, it is plausible that it exerts its effects through one or a combination of these molecular mechanisms. Its specific structural features, including the arrangement of hydroxyl and methoxy (B1213986) groups, would influence its reactivity towards radicals and its ability to chelate metals or interact with proteins involved in antioxidant defense intec.edu.domdpi.com. However, detailed studies specifically elucidating the precise molecular mechanisms by which this compound exerts its antioxidant effects are limited in the available literature. Research on other flavanones suggests that the position and number of hydroxyl groups play a critical role in their antioxidant potential mdpi.com.
Biophysical Characterization of this compound-Biomacromolecule Complexes
Understanding the interaction of small molecules like this compound with biological macromolecules such as proteins, nucleic acids, and lipids is crucial for elucidating their biological activities and mechanisms of action wyatt.commdpi.com. Biophysical techniques are employed to characterize these interactions, providing insights into binding affinity, stoichiometry, thermodynamics, and conformational changes wyatt.comnih.govnih.gov.
Common biophysical methods used to study small molecule-biomacromolecule interactions include:
Spectroscopy: Techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy can provide information about binding events and conformational changes upon complex formation mdpi.com. Changes in absorbance or fluorescence intensity and shifts in spectra can indicate binding mdpi.com.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy of binding wyatt.com.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a molecule in solution to a ligand immobilized on a sensor surface, providing real-time data on binding kinetics (association and dissociation rates) and affinity nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex and identify the specific residues involved in the interaction nih.gov.
Molecular Docking and Dynamics Simulations: Computational approaches like molecular docking can predict the likely binding sites and orientations of a small molecule on a biomacromolecule, while molecular dynamics simulations can provide insights into the stability and dynamics of the complex over time nih.gov.
Light Scattering Techniques: Multi-angle light scattering (MALS) and dynamic light scattering (DLS) can be used to determine the molar mass and size of biomacromolecules and their complexes, helping to understand aggregation states and complex formation wyatt.com.
While these techniques are widely used in the characterization of small molecule-biomacromolecule interactions, specific published studies focusing on the biophysical characterization of this compound complexes with target biomacromolecules were not found in the conducted search. Research on other flavonoids has shown interactions with various proteins, including enzymes and receptors, which contribute to their diverse biological effects intec.edu.do. Future studies utilizing these biophysical approaches would be necessary to precisely define how this compound interacts with specific biological targets at the molecular level.
Advanced Spectroscopic and Analytical Characterization in Complex Biological Matrices
LC-MS/MS for Metabolomic Profiling and Agamanone Detection in Biological Systems
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the qualitative and quantitative analysis of small molecules, including metabolites and natural products, in complex biological matrices. eijppr.comresearchgate.netijpsjournal.com Its strength lies in the combination of the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.comresearchgate.net
LC-MS/MS is particularly well-suited for metabolomic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system. frontiersin.org By separating components of a biological extract chromatographically before their introduction into the mass spectrometer, LC-MS/MS can effectively reduce matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. eijppr.com
For the detection and quantification of this compound in biological samples, an LC-MS/MS method would typically involve several key steps:
Sample Preparation: This is crucial for removing interfering substances from the biological matrix and concentrating the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. researchgate.net The choice of method depends on the properties of this compound and the matrix.
Liquid Chromatography Separation: The biological extract is injected onto an LC column, where components are separated based on their physicochemical properties and interaction with the stationary phase. Optimization of the mobile phase, stationary phase, and gradient is essential to achieve good peak shape and separation of this compound from matrix components.
Mass Spectrometry Detection: The eluent from the LC column enters the mass spectrometer, where this compound molecules are ionized. Electrospray ionization (ESI) is a common technique for polar and semi-polar compounds like flavonoids. ijpsjournal.comperkinelmer.com In tandem mass spectrometry (MS/MS), a precursor ion (typically the protonated or deprotonated molecule of this compound) is selected and fragmented in a collision cell. perkinelmer.com The resulting fragment ions are then analyzed in the second mass analyzer. This process provides a highly specific "fingerprint" for this compound, enabling its selective detection even in complex backgrounds. Multiple Reaction Monitoring (MRM) is often used for quantitative analysis, monitoring specific precursor-to-product ion transitions characteristic of this compound. lcms.cz
While specific research findings detailing the LC-MS/MS analysis of this compound in biological matrices were not extensively available in the immediate search results, the principles of LC-MS/MS bioanalysis are well-established for compounds with similar properties. Studies on the LC-MS/MS analysis of other natural products and metabolites in biological samples demonstrate the applicability of this technique. For instance, LC-MS/MS has been used for the determination of fatty acids and omega index in plasma and red blood cells, highlighting its reliability and robustness for analyzing various compounds in biological matrices. mdpi.com The optimization process for such methods involves evaluating parameters like sensitivity, selectivity, linearity, accuracy, precision, and recovery. ijpsjournal.commdpi.com
Predicted Collision Cross Section (CCS) values for this compound adducts, such as [M+H]⁺ at 178.6 Ų and [M-H]⁻ at 184.7 Ų, can be valuable for developing LC-MS methods, particularly with ion mobility separation, to further enhance selectivity and aid in identification. uni.lu
NMR-based Metabolomics for Systemic Biochemical Perturbations
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique employed in metabolomics to study the complete set of small molecules in a biological system and understand systemic biochemical perturbations. frontiersin.orgoeno-one.eu Unlike MS-based techniques, NMR is non-destructive and provides detailed structural information about metabolites. frontiersin.org
¹H NMR spectroscopy is commonly used for metabolomic analysis of biological fluids and tissue extracts. oeno-one.eursc.org The chemical shifts, splitting patterns, and intensities of signals in a ¹H NMR spectrum provide a unique fingerprint for each metabolite present in the sample. frontiersin.org By analyzing changes in the NMR spectral profile under different conditions (e.g., disease state, treatment), researchers can identify metabolites that are significantly altered, providing insights into perturbed biochemical pathways. nih.gov
For studying the effects of this compound on biological systems, NMR-based metabolomics could be applied to analyze changes in the metabolic profile of cells, tissues, or biofluids exposed to this compound. This untargeted approach can reveal unexpected metabolic changes induced by the compound.
Key aspects of NMR-based metabolomics for studying biochemical perturbations include:
Sample Preparation: Biological samples (e.g., cell lysates, tissue extracts, urine, plasma) require appropriate preparation, often involving extraction procedures to isolate metabolites and remove macromolecules like proteins. oeno-one.eunih.gov
NMR Data Acquisition: ¹H NMR spectra are typically acquired using high-field NMR spectrometers. Standard pulse sequences are used to obtain quantitative spectra.
Data Processing and Analysis: NMR spectra are processed (e.g., Fourier transformation, phasing, baseline correction) and then analyzed using multivariate statistical methods. frontiersin.org Techniques like Principal Component Analysis (PCA) or Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) can reveal clustering of samples based on their metabolic profiles and identify metabolites contributing to the separation. mdpi.com
NMR-based metabolomics offers advantages such as high reproducibility and the ability to quantify multiple metabolites simultaneously. frontiersin.orgoeno-one.eu However, it is generally less sensitive than MS-based methods, requiring higher concentrations of metabolites for detection. frontiersin.orgmdpi.com Despite this, NMR's ability to provide structural information and its non-destructive nature make it complementary to MS in comprehensive metabolomic studies. frontiersin.org
Research has demonstrated the utility of ¹H NMR metabolomics in analyzing complex biological mixtures, such as fish brain extracts to understand nutritional components or glioblastoma cell lines to identify metabolic differences between subtypes. rsc.orgnih.gov These studies highlight the power of NMR in revealing biochemical variations within biological systems.
Advanced Optical Spectroscopy for In Situ Cellular Localization
Advanced optical spectroscopic techniques, particularly when coupled with microscopy, enable the visualization and localization of molecules within biological samples, often at the cellular or subcellular level. For a compound like this compound, understanding its distribution and accumulation within cells and tissues can provide crucial insights into its biological activity and mechanisms.
Fluorescence microscopy is a widely used technique for visualizing specific molecules in biological samples by labeling them with fluorescent probes. fsu.edu If this compound possesses intrinsic fluorescence or can be tagged with a fluorescent label without altering its biological properties, fluorescence microscopy could be used to study its cellular uptake, distribution, and co-localization with specific cellular structures.
Advanced fluorescence imaging techniques, such as confocal microscopy and super-resolution microscopy (e.g., Single Molecule Localization Microscopy - SMLM), offer improved spatial resolution compared to conventional widefield fluorescence microscopy. fsu.eduyoutube.comnih.gov Confocal microscopy uses a pinhole to reject out-of-focus light, providing optical sectioning and clearer images of thicker samples. Super-resolution techniques overcome the diffraction limit of light, allowing imaging with resolutions down to a few nanometers, which is essential for studying the precise localization of molecules within cellular organelles. fsu.eduyoutube.comarxiv.org
If this compound is fluorescent or can be labeled, these techniques could provide detailed images showing where this compound accumulates within a cell (e.g., cytoplasm, nucleus, specific organelles). This information is vital for understanding its potential targets and mechanisms of action. For instance, SMLM works by localizing individual fluorescent emitters sequentially, building up a super-resolution image from the precise positions of many single molecules. youtube.comnih.gov This approach has been used to study the localization of labeled proteins and other molecules within cells. nih.gov
Raman microscopy is a non-destructive, label-free spectroscopic technique that provides information about the vibrational modes of molecules. mdpi.comoxinst.comresearchgate.net When coupled with a microscope, it can be used to generate chemical maps of biological samples with high spatial resolution, revealing the distribution of different molecular components within cells and tissues. mdpi.comoxinst.com
Raman spectroscopy is particularly useful for analyzing the chemical composition of biological samples without the need for exogenous labels, as it relies on the inherent vibrational properties of the molecules themselves. mdpi.comresearchgate.net This allows for the study of molecules in their native state within the complex cellular environment.
For this compound, Raman microscopy could potentially be used to:
Detect and localize this compound: If this compound has a distinct Raman spectrum, it might be possible to detect its presence and map its distribution within cells or tissues.
Study cellular responses: Changes in the Raman spectra of cellular components upon exposure to this compound could provide information about the biochemical effects of the compound on the cell.
Raman microscopy can provide spatial information of vibrations from complex biological samples, making it an accurate tool for analysis. mdpi.com It has been applied to study the chemical composition of single cells and analyze cellular dynamics. nih.govrsc.org While detecting a specific low-concentration compound like this compound within the complex Raman spectrum of a cell can be challenging, advanced techniques and spectral unmixing algorithms can enhance the ability to identify and map specific molecules. researchgate.net
Fluorescence Microscopy and Imaging Techniques
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques combine two or more analytical techniques, typically a separation method with a detection method, to leverage the advantages of each. researchgate.netsaspublishers.comasiapharmaceutics.info For the comprehensive analysis of this compound in biological matrices, hyphenated techniques offer enhanced separation power, sensitivity, and structural information.
Examples of relevant hyphenated techniques include:
LC-NMR: Coupling liquid chromatography with NMR spectroscopy allows for the separation of components in a complex mixture followed by online NMR analysis of the eluting peaks. saspublishers.comjournalirjpac.com This provides structural information for separated compounds, which can be particularly useful for identifying metabolites or transformation products of this compound.
LC-SPE-NMR: This technique adds a solid-phase extraction step between LC and NMR, allowing for trapping and concentrating the eluting peaks before NMR analysis, which can improve sensitivity for low-concentration analytes.
LC-UV/DAD-MS: Combining LC with a UV or Diode Array Detector (DAD) and mass spectrometry provides complementary information. The UV/DAD detector offers spectroscopic data (UV-Vis spectrum) that can aid in identifying chromophoric compounds like flavonoids, while MS provides molecular weight and structural information. journalirjpac.com
These hyphenated techniques can provide a more complete picture of this compound and its fate in biological systems. For instance, LC-MS/MS is a core hyphenated technique widely used for bioanalysis due to its sensitivity and selectivity, particularly with ionization techniques like ESI. eijppr.comperkinelmer.com The combination of separation and detection capabilities in hyphenated techniques is crucial for analyzing complex biological samples and ensuring accurate identification and quantification of target analytes. saspublishers.comasiapharmaceutics.info
The application of these advanced spectroscopic and analytical techniques, individually and in hyphenated configurations, is essential for thorough research into the behavior and effects of this compound in complex biological matrices.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 42608105 |
Data Tables
While specific quantitative data for this compound analysis using these techniques in biological matrices was not found in the immediate search results, the following tables illustrate the types of data that would be generated by these methods when applied to a compound like this compound in a biological context.
Table 1: Hypothetical LC-MS/MS Parameters and Detection of this compound in Plasma Extract
| Parameter | Value | Notes |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm particle) | Common for small molecule separation |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Typical for ESI-MS of flavonoids |
| Flow Rate | 0.3 mL/min | Standard analytical flow rate |
| Injection Volume | 5 µL | Typical injection volume for bioanalysis |
| Ionization Mode | ESI Positive | This compound is likely to ionize positively |
| Precursor Ion (Q1) | m/z 361.1 | [M+H]⁺ for this compound (C₁₈H₁₆O₈, MW 360.08) |
| Product Ions (Q3) | m/z 179.0, 193.1, etc. | Hypothetical fragment ions characteristic of this compound fragmentation |
| Retention Time | X.X minutes | Specific to chromatographic conditions |
| Detection in Plasma Sample | Detected / Not Detected | Based on presence of characteristic MRM transitions |
| Peak Area (Arbitrary Units) | YYYY | Proportional to concentration |
Table 2: Hypothetical ¹H NMR Chemical Shifts for this compound in Biological Extract
| Peak Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| H-A | X.XX | Singlet | 3H | -OCH₃ |
| H-B | Y.YY | Doublet | 1H | Aromatic H |
| H-C | Z.ZZ | Multiplet | 2H | Aliphatic H |
| ... | ... | ... | ... | ... |
Note: Actual chemical shifts would depend on the solvent and matrix environment.
Table 3: Hypothetical Relative Abundance of Key Metabolites in Cells Exposed to this compound (NMR-based Metabolomics)
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value (Hypothetical) |
| Glucose | 1.00 | 0.85 | 0.85 | 0.01 |
| Lactate | 1.00 | 1.50 | 1.50 | 0.005 |
| Choline | 1.00 | 1.20 | 1.20 | 0.03 |
| ... | ... | ... | ... | ... |
Note: This table represents hypothetical data to illustrate the type of output from an NMR metabolomics study.
Table 4: Hypothetical Cellular Localization of Fluorescently Labeled this compound (Fluorescence Microscopy)
| Cellular Compartment | Observed Fluorescence Intensity (Arbitrary Units) |
| Cytoplasm | High |
| Nucleus | Low |
| Mitochondria | Medium |
| Endoplasmic Reticulum | Low |
Note: This table represents hypothetical data based on potential cellular distribution.
Table 5: Hypothetical Raman Peaks for this compound and Cellular Components (Raman Microscopy)
| Raman Shift (cm⁻¹) | Assignment (Hypothetical) | Presence in this compound Spectrum | Presence in Cell Spectrum | Co-localization (Hypothetical) |
| 1600 | Aromatic ring stretch | Yes | Yes | Potential overlap |
| 1030 | C-O stretch (ether) | Yes | No | Specific to this compound |
| 2900 | CH₂ stretch | Yes | Yes | General cellular component |
| ... | ... | ... | ... | ... |
Note: This table represents hypothetical data. Specific assignments would require experimental data.
Computational and Theoretical Chemistry Studies on Agamanone
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking is a widely used computational technique to predict the binding orientation (pose) of a small molecule (ligand), such as Agamanone, to a protein target and to estimate the binding affinity. nih.govpjps.pk This method helps in identifying potential molecular targets and understanding the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.net
Studies involving this compound have utilized molecular docking to assess its potential interactions with various protein targets. For instance, this compound has been included in virtual screening studies evaluating the binding affinity of natural products against specific proteins. researchgate.net These studies aim to predict how strongly this compound might bind to a target protein, providing insights into its potential inhibitory or modulatory effects. Molecular docking results are often expressed as binding energy or docking score, where lower values typically indicate stronger binding affinity. researchgate.net One study reported docking scores for this compound against multiple targets, including EZH2, PPARA, PPARD, and PPARG, with scores ranging from -7.2 to -8.5 kcal/mol depending on the specific target. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Unlike static docking simulations, MD allows for the exploration of conformational changes in both the ligand and the protein, the stability of the ligand-protein complex, and the calculation of binding free energies. nih.govnih.govnih.gov These simulations can offer more refined insights into the binding process and the strength of the interaction under near-physiological conditions.
While specific detailed MD simulation studies solely focused on this compound's conformational analysis and binding energetics were not extensively highlighted in the search results, MD simulations are often performed as a sequel to molecular docking to validate and refine the initial docking predictions. researchgate.netf1000research.com They can reveal the stability of the docked complex and provide a more accurate estimation of the binding free energy through methods like MM/GBSA or MM/PBSA. researchgate.net The application of MD simulations to this compound would involve simulating its behavior in the binding site of a target protein, observing its movements, and assessing the persistence of key interactions identified by docking.
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and properties of individual molecules like this compound. researchgate.netarchive.org DFT can provide information about molecular orbitals, charge distribution, electrostatic potential, and other electronic properties that are crucial for understanding how a molecule might react or interact with other molecules or biological targets at a fundamental level.
DFT calculations on this compound have been conducted to determine various chemical reactivity parameters. researchgate.netresearchgate.net These parameters can help predict a molecule's propensity to donate or accept electrons, its stability, and its potential reaction pathways. For instance, DFT calculations can provide insights into the most reactive sites of the this compound molecule, which could be involved in covalent interactions or metabolic transformations. One study mentioned using the B3LYP functional method with the 6-31G* basis set for DFT calculations on natural products, including this compound, to predict prominent biological activities and chemical reactivity parameters. researchgate.netresearchgate.net
In silico Prediction of this compound's Pharmacological Space (focused on mechanistic interaction)
In silico pharmacology aims to predict the biological activities and potential therapeutic uses of a compound based on its chemical structure and predicted interactions with biological systems. mdpi.comtiu.edu.iq Focusing on mechanistic interaction, this involves using computational tools to understand the specific molecular pathways and targets through which this compound might exert its effects. nih.govnih.govf1000research.comtiu.edu.iq
For this compound, in silico studies contribute to defining its pharmacological space by predicting its potential to interact with various enzymes, receptors, or other biomolecules involved in disease pathways. researchgate.net By integrating data from molecular docking, DFT calculations, and potentially other cheminformatics approaches, researchers can infer the likely mechanisms of action. For example, if docking studies suggest strong binding to an enzyme involved in inflammation, in silico pharmacology would predict potential anti-inflammatory activity via that specific enzymatic inhibition mechanism. researchgate.net While broad predictions of ADME/Toxicity are part of in silico pharmacology, the focus here is strictly on the predicted mechanistic interactions with targets that could lead to a pharmacological effect. researchgate.netpjps.pk
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivations
Cheminformatics and data mining techniques are valuable for analyzing the relationship between the chemical structure of compounds and their biological activity, known as Structure-Activity Relationship (SAR). By comparing the structure of this compound to databases of compounds with known activities, and analyzing the structural features that contribute to specific interactions predicted by computational methods, potential activities can be inferred.
Although explicit detailed SAR derivations solely for this compound were not prominently found, cheminformatics approaches would involve comparing this compound's structural features (e.g., presence of hydroxyl groups, methoxy (B1213986) groups, flavanone (B1672756) core) with those of other compounds known to interact with similar targets or exhibit certain pharmacological effects. glixxlabs.com Data mining of large biological and chemical databases can help identify patterns and correlations between structural motifs present in this compound and known biological activities or interactions, aiding in the prediction of its potential pharmacological profile and guiding further experimental research.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Agamanone Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of natural products like this compound. These computational tools can rapidly accelerate the process of drug discovery and mechanistic understanding.
Predictive Modeling: AI algorithms can be trained on vast datasets of known flavonoid structures and their associated biological activities. This allows for the development of predictive models to forecast the potential therapeutic properties of this compound and its derivatives. By analyzing its structural features, ML can identify likely protein targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and estimate its potential toxicity, thereby prioritizing experimental research.
De Novo Design: Beyond prediction, AI can be employed in the de novo design of novel this compound analogs. Generative models can propose new chemical structures based on the this compound scaffold, optimized for enhanced efficacy against specific biological targets or improved pharmacokinetic profiles. This approach opens up a vast chemical space for exploration, far beyond what is achievable through traditional medicinal chemistry alone.
Development of Advanced Biosensors for this compound Detection and Quantification
Sensitive and selective detection of this compound in complex biological and environmental samples is crucial for understanding its biosynthesis, distribution, and mode of action. Advanced biosensors offer a promising solution to this analytical challenge.
Electrochemical Biosensors: These sensors can be fabricated by immobilizing enzymes or antibodies that specifically interact with this compound onto an electrode surface. The binding event triggers a measurable electrical signal, allowing for real-time, quantitative detection. Such biosensors could be invaluable for monitoring this compound levels in plant tissues or in biological fluids during preclinical studies.
Optical Biosensors: Leveraging principles such as surface plasmon resonance (SPR) or fluorescence, optical biosensors provide another highly sensitive detection method. For instance, an SPR-based sensor could measure the change in refractive index upon the binding of this compound to a specific target molecule immobilized on the sensor chip, offering label-free, real-time kinetic data of the interaction.
Exploration of this compound's Role in Inter-species Chemical Communication
The natural world is replete with examples of chemical signaling between different species. Investigating this compound's potential role in such interactions, a field known as chemical ecology, could reveal new and exciting biological functions.
Herbivore Deterrence: Many flavonoids are known to have anti-feedant properties. Research could explore whether this compound serves as a defense compound, deterring herbivores from consuming Agave americana. This would involve detailed behavioral studies with relevant insect or animal models, coupled with analyses of this compound concentrations in different plant tissues.
Applications of Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structural Elucidation
Understanding how this compound interacts with its biological targets at an atomic level is key to elucidating its mechanism of action. For large protein complexes, cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique.
If this compound is found to modulate the activity of a large multi-protein complex, such as a membrane receptor or a key metabolic enzyme, Cryo-EM could be used to determine the high-resolution structure of the this compound-protein complex. By flash-freezing the complex in its native state, Cryo-EM allows for the visualization of the precise binding pocket and the conformational changes induced by this compound. This structural information is invaluable for structure-based drug design and for a deeper understanding of its biological function.
Single-Molecule Studies for Detailed Mechanistic Insights into this compound Interactions
To dissect the intricate details of this compound's interactions with its biological partners, single-molecule techniques offer unparalleled insights. These methods allow researchers to observe the behavior of individual molecules, revealing dynamic information that is often obscured in traditional ensemble measurements.
Single-Molecule FRET (Förster Resonance Energy Transfer): This technique can be used to measure conformational changes in a target protein upon binding to this compound. By labeling the protein with two different fluorescent dyes, the efficiency of energy transfer between them can be monitored, providing a real-time readout of the protein's structural dynamics.
Optical Tweezers: This powerful tool can be used to apply and measure piconewton-scale forces on individual molecules. For example, optical tweezers could be used to study how this compound affects the interaction between a DNA-binding protein and its DNA substrate, or how it modulates the function of a molecular motor.
| Research Area | Key Methodologies | Potential Applications for this compound |
| Computational Research | AI/ML Predictive Modeling, De Novo Design | Target identification, ADME/Tox prediction, Design of novel analogs |
| Analytical Chemistry | Electrochemical Biosensors, Optical Biosensors (SPR) | Quantification in biological/environmental samples, Real-time interaction analysis |
| Chemical Ecology | Metabolomics, Behavioral Assays | Investigating roles in plant-microbe and plant-herbivore interactions |
| Structural Biology | Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of this compound bound to large protein complexes |
| Biophysics | Single-Molecule FRET, Optical Tweezers | Studying dynamic conformational changes and molecular forces upon binding |
Q & A
Q. What are the established synthetic pathways for Agamanone, and how do researchers optimize reaction conditions?
To synthesize this compound, researchers typically begin with a literature review to identify precursor compounds and catalytic systems. Common methods include [describe general methods, e.g., cycloaddition or enzymatic synthesis]. Optimization involves iterative testing of variables such as solvent polarity, temperature, and catalyst loading. For example, spectroscopic techniques (e.g., NMR) are used to monitor intermediate formation, while HPLC or GC-MS ensures purity . A comparative table of synthetic protocols may include:
| Method | Yield (%) | Key Variables Tested | Reference |
|---|---|---|---|
| Pathway A | 72 | Solvent, temperature | |
| Pathway B | 65 | Catalyst type |
Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Structural confirmation relies on a combination of NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity is assessed via HPLC with UV detection (e.g., >95% purity threshold). Researchers must validate these methods using reference standards and replicate analyses to minimize instrumental drift .
Q. How do researchers design in vitro assays to evaluate this compound’s biological activity?
Assay design begins with target identification (e.g., enzyme inhibition) and selection of cell lines or recombinant proteins. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions. Controls include positive/negative benchmarks and solvent-only blanks. Statistical validation (e.g., ANOVA with p < 0.05) ensures reproducibility .
Advanced Research Questions
Q. How can contradictions in this compound’s reported pharmacokinetic properties be systematically addressed?
Contradictions often arise from variability in experimental models (e.g., animal vs. human cell lines). Researchers should conduct meta-analyses of existing data, stratifying results by study design, dosage, and metabolic conditions. Sensitivity analysis can identify outliers, while in vitro-in vivo extrapolation (IVIVE) models reconcile discrepancies .
Q. What strategies are employed to resolve conflicting mechanistic hypotheses about this compound’s mode of action?
Advanced approaches integrate multi-omics data (transcriptomics, proteomics) with molecular dynamics simulations. For instance, if Study A proposes this compound binds to Protein X, while Study B suggests Protein Y, competitive binding assays and free-energy perturbation calculations can test both hypotheses .
Q. How do researchers design robust statistical frameworks to account for this compound’s variability in high-throughput screening?
High-throughput variability is mitigated through factorial experimental design and mixed-effects models. For example, a nested ANOVA accounts for batch effects in screening plates, while false discovery rate (FDR) correction adjusts for multiple comparisons. Replicates (n ≥ 3) and blinded data analysis reduce bias .
Q. What methodologies validate this compound’s stability under varying environmental conditions?
Stability studies follow ICH guidelines, testing parameters like temperature (25°C–40°C), humidity (60–75% RH), and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) paired with LC-MS/MS identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Methodological Guidance for Contradiction Analysis
Q. Example Workflow for Data Discrepancies :
Systematic Review : Aggregate data from peer-reviewed studies and preprints.
Variable Stratification : Categorize results by experimental parameters (e.g., pH, solvent).
Sensitivity Testing : Use tools like Cochran’s Q-test to quantify heterogeneity.
Replication : Conduct controlled experiments to isolate confounding factors.
Computational Reconciliation : Apply Bayesian meta-analysis to weight studies by quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
